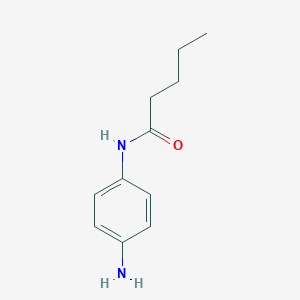

N-(4-aminophenyl)pentanamide

Overview

Description

N-(4-aminophenyl)pentanamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an amide group attached to a pentane chain and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-aminophenyl)pentanamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoyl chloride with pentanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)pentanamide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-aminophenyl)pentanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, influencing cellular processes. The phenyl ring can interact with hydrophobic regions of proteins, further modulating their activity.

Comparison with Similar Compounds

N-(4-aminophenyl)butanamide: Similar structure but with a shorter carbon chain.

N-(4-aminophenyl)hexanamide: Similar structure but with a longer carbon chain.

N-(4-aminophenyl)acetamide: Similar structure but with an even shorter carbon chain.

Uniqueness: N-(4-aminophenyl)pentanamide is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance between hydrophobic and hydrophilic regions makes it particularly versatile for various applications, distinguishing it from its shorter or longer chain analogs.

Biological Activity

N-(4-aminophenyl)pentanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

This compound, also known as 4-Aminophenylpentanamide, features an amine group that enhances its reactivity in nucleophilic substitution reactions. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 165.21 g/mol |

| Functional Groups | Amine, Amide |

The presence of the amino group increases the compound's interaction with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions. This mechanism is crucial for its potential role in therapeutic applications.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. Research indicates that compounds with similar structures have shown promise in targeting cancer cell lines.

- Neuropharmacological Effects : The compound has been investigated for its neuropharmacological potential, particularly in relation to neurodegenerative diseases like Alzheimer's. It may inhibit beta-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, thus reducing amyloid beta peptide formation associated with neurodegeneration.

- Antimicrobial Properties : Some studies have indicated that related compounds demonstrate antimicrobial activity, suggesting a potential for this compound in treating infections .

Case Study 1: Structure-Activity Relationship (SAR)

In a study focusing on SAR analyses, researchers explored the effects of structural modifications on the activity of this compound. The modifications aimed to enhance binding affinity to target receptors while minimizing side effects. The findings indicated that slight changes in the alkyl chain length or substitution patterns could significantly impact biological activity .

Case Study 2: Neuroprotective Effects

A case study published in a pharmacological journal detailed experiments where this compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results demonstrated that the compound could reduce cell death and promote survival under oxidative conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3-aminophenyl)pentanamide | C₉H₁₃N₃O | Significant activity against beta-secretase |

| N-(4-methoxyphenyl)pentanamide | C₉H₁₃N₃O | Moderate anti-inflammatory properties |

| N,N'-di(3-aminophenyl)urea | C₁₂H₁₈N₄O₂ | Stronger binding affinity to certain receptors |

Properties

IUPAC Name |

N-(4-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUTWCDVINHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364999 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-87-8 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.